molecular formula C11H9NO2 B3387196 Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate CAS No. 79430-99-2

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate

Cat. No.: B3387196
CAS No.: 79430-99-2
M. Wt: 187.19 g/mol
InChI Key: QEXRDLACHBWICR-NSCUHMNNSA-N
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Description

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate is a benzoate ester derivative with the CAS Registry Number 79430-99-2 and a molecular formula of C 11 H 9 NO 2 . It has a calculated molecular weight of 187.19 g/mol . This compound features a unique structure that incorporates both a methyl benzoate group and an unsaturated cyano-alkene chain, as represented by the SMILES notation COC(=O)c1ccc(cc1)C=CC#N . This molecular architecture, containing conjugated double and triple bonds, makes it a valuable synthetic intermediate and building block in organic chemistry and materials science research. Researchers value this compound for its potential applications in the synthesis of more complex molecular structures. Its reactive functional groups allow for further chemical modifications; the electron-deficient alkene and nitrile groups can participate in various cycloaddition reactions, while the ester group can be hydrolyzed or reduced. This makes it particularly useful in medicinal chemistry for the development of novel pharmacologically active molecules, and in materials science for the creation of organic semiconductors and conjugated polymers. The compound is associated with the MDL number MFCD16040762 . Please Note: This product is intended for research purposes and is labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(E)-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXRDLACHBWICR-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques and Spectroscopic Methodologies for Structural Elucidation of Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate, which is synthesized via a Knoevenagel condensation, the resulting spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl ester protons.

The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of both the ester and the cyano-vinyl groups. The protons of the vinyl group are also expected in the downfield region, with their chemical shifts and coupling constants being characteristic of their E/Z configuration. A key diagnostic signal is the acrylic proton, which has been reported to appear in the downfield region around 8.39 ppm, confirming the formation of the cyano derivative. youtube.com The methyl protons of the ester group will appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to -COOCH₃)~8.1Doublet2H
Aromatic (ortho to -CH=)~7.8Doublet2H
Vinylic (=CH-CN)~7.5Doublet1H
Vinylic (-CH=)~6.8Doublet1H
Methyl (-OCH₃)~3.9Singlet3H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each carbon.

For this compound, the spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the nitrile carbon, and the methyl carbon. The carbonyl carbon is typically found in the highly deshielded region (δ 165-175 ppm). The aromatic and vinylic carbons will appear in the δ 110-150 ppm range. The nitrile carbon signal is characteristically found around δ 115-125 ppm. The methyl carbon of the ester will be the most shielded, appearing in the upfield region around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-C =O)~166
Aromatic (ipso to -COOCH₃)~132
Aromatic (ipso to -CH=)~140
Aromatic (ortho to -COOCH₃)~130
Aromatic (ortho to -CH=)~129
Vinylic (-C H=)~145
Vinylic (=C H-CN)~105
Nitrile (-C N)~118
Methyl (-OC H₃)~53

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent aromatic protons and between the vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the signals of protonated carbons. For example, it would definitively link the methyl proton singlet to the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy Approaches for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the presence of the cyano group is confirmed by a sharp, strong absorption band around 2224 cm⁻¹. youtube.com The carbonyl group (C=O) of the ester will exhibit a strong absorption band in the region of 1720-1740 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (-C≡N) stretching vibration also gives a strong and sharp signal in the Raman spectrum, typically in the 2200-2250 cm⁻¹ range. researchgate.net The C=C double bond of the vinyl group, being part of a conjugated system, is expected to show a strong Raman signal in the 1600-1640 cm⁻¹ region. researchgate.net Aromatic ring vibrations also produce characteristic Raman bands.

Table 3: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Cyano (-C≡N)~2224~2224Stretching
Carbonyl (-C=O)~1725WeakStretching
Alkene (-C=C-)~1630StrongStretching
Aromatic (C=C)~1600, ~1490StrongStretching
Ester (C-O)~1280, ~1110WeakStretching

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a significant peak at M-31. Another common fragmentation would be the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a peak at M-59. Cleavage at the vinyl group could also occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally determined exact mass with the calculated mass for a given molecular formula, the chemical formula of this compound can be unequivocally confirmed, providing the ultimate proof of its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation pathways. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Given the structure of this compound, several key fragmentation pathways can be predicted. The initial protonation is likely to occur at the nitrogen atom of the cyano group or one of the oxygen atoms of the ester group. The fragmentation of the precursor ion would likely involve cleavages at the ester and vinyl-cyano functionalities.

Predicted Fragmentation Pathways:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, this would result from the cleavage of the C-O bond of the ester group, leading to the formation of a stable acylium ion.

Loss of the methoxy radical (•OCH₃): This would generate a fragment corresponding to the benzoyl cation attached to the cyano-vinyl group.

Cleavage of the C-C single bond between the aromatic ring and the vinyl group: This would lead to the formation of the benzoyl cation and a neutral fragment of the cyano-vinyl moiety.

Fragmentation of the cyano-vinyl group: This could involve the loss of HCN or the entire cyanoeth-1-en-1-yl group.

A hypothetical MS/MS fragmentation data table for this compound is presented below.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
188.07157.06CH₃OH[M+H-CH₃OH]⁺
188.07156.05•OCH₃[M+H-•OCH₃]⁺
188.07129.03C₃H₂N[M+H-C₃H₂N]⁺
188.07105.03C₄H₄NO₂[C₇H₅O]⁺

This table contains predicted data based on common fragmentation patterns of related compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be suitable, using a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the aromatic and conjugated system of the molecule is expected to have a strong UV absorbance. A gradient elution program, where the proportion of the organic solvent is gradually increased, would be effective in eluting the compound and separating it from any impurities.

For GC analysis, the compound's volatility would allow for its separation on a capillary column, likely with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The retention time of the compound would be a key parameter for its identification and purity assessment.

A hypothetical table of chromatographic conditions is provided below.

Technique Parameter Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water, B: Acetonitrile
Gradient50-90% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC ColumnDB-5, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program150 °C (1 min), then 10 °C/min to 280 °C
DetectorFID

This table presents typical chromatographic conditions for similar analytes.

Computational and Theoretical Chemistry Investigations of Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate, DFT calculations can elucidate its reactivity through the analysis of global reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals. irjweb.com

Studies on similar organic molecules demonstrate that DFT calculations can predict key parameters that govern chemical reactivity. sciencepublishinggroup.com For instance, a low energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) suggests high reactivity. irjweb.comsciencepublishinggroup.com Other calculated parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a quantitative measure of the molecule's behavior in chemical reactions. irjweb.com High electrophilicity, for example, indicates a strong capacity to accept electrons. sciencepublishinggroup.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites within the molecule. researchgate.net For this compound, the cyano and carbonyl oxygen atoms would be expected to be electron-rich regions, while the hydrogen atoms of the aromatic ring would be relatively electron-poor.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy to remove an electron
Electron AffinityEA-ELUMOEnergy released when gaining an electron
Electronegativityχ(IP + EA) / 2Power to attract electrons
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron configuration
Electrophilicity Indexωχ2 / (2η)Propensity to accept electrons

This table presents theoretical parameters commonly calculated in DFT studies. The values are dependent on the specific basis set and functional used in the calculation.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are crucial for accurately predicting electronic transition properties, such as the wavelengths of maximum absorption (λmax) in UV-Visible spectroscopy. Techniques like Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction (CI) can be employed to calculate the energies of excited states.

For this compound, these calculations would likely focus on the π → π* transitions associated with the conjugated system that extends across the phenyl ring, the vinyl group, and the cyano group. The calculations provide the energies of these electronic transitions, which can be directly correlated with the absorption bands observed experimentally. The oscillator strength, another output of these calculations, indicates the probability of a particular electronic transition occurring.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap implies that the molecule can be easily excited and is therefore more reactive. sciencepublishinggroup.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the vinyl moiety. The LUMO, conversely, would likely be distributed over the electron-withdrawing cyano group and the carbonyl group of the ester. This distribution makes the cyano-substituted carbon of the double bond susceptible to nucleophilic attack. The analysis of these orbitals provides insight into how the molecule will interact with other reagents. nih.govutdallas.edu

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Role in Reactions
LUMO+1-1.58Higher energy electron acceptor
LUMO-2.65Electron Acceptor (Electrophile)
HOMO-7.12Electron Donor (Nucleophile)
HOMO-1-7.89Lower energy electron donor
Energy Gap (ΔE) 4.47 Indicator of Reactivity

Note: The energy values presented are representative and based on DFT calculations for structurally similar molecules. sciencepublishinggroup.com Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape and flexibility of a molecule like this compound. mdpi.com

These simulations can track the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the vinyl group and the C-O bond in the ester functional group. The results can identify the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers (rotamers). This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with biological targets or other reactants. For this molecule, a key area of flexibility would be the orientation of the methyl benzoate (B1203000) group relative to the cyanoethenyl plane.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states.

Theoretical studies can be used to model the entire course of a chemical reaction. For the synthesis of this compound, which is often prepared via a Knoevenagel condensation, computational methods can be used to elucidate the reaction pathway. nih.gov This involves calculating the energy of the reactants, products, and all transient species along the reaction coordinate.

By using DFT, researchers can locate the transition state structures, which represent the highest energy point along a reaction pathway. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational studies can compare different possible pathways to determine the most energetically favorable route. For example, a catalyzed versus an uncatalyzed reaction can be modeled to understand the role of the catalyst in lowering the activation energy. nih.gov

Prediction and Simulation of Spectroscopic Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a reliable tool for structure elucidation and verification. nih.govlibretexts.org For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. The standard approach involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). scielo.org.mx

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS). nih.gov The choice of the DFT functional and basis set is crucial for accuracy. nih.gov For similar organic molecules, hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) have shown good correlation with experimental data. scielo.org.mx

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment. The vinyl protons are expected to appear in the downfield region due to the anisotropic effect of the double bond and the electron-withdrawing cyano group. libretexts.org The aromatic protons will show characteristic splitting patterns based on their position relative to the ester and vinyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to ester)8.15130.5
Aromatic CH (meta to ester)7.80129.8
Vinylic CH (α to CN)6.80105.0
Vinylic CH (β to CN)7.90145.2
Methyl (OCH₃)3.9552.5
Carbonyl (C=O)-166.0
Cyano (C≡N)-117.5
Aromatic C (ipso to ester)-132.0
Aromatic C (ipso to vinyl)-138.0

Note: These are representative values based on computational studies of analogous compounds like substituted styrenes and cinnamates. Actual values require specific calculations. spectrabase.comresearchgate.net

Computational methods are extensively used to calculate and assign vibrational frequencies from Infrared (IR) and Raman spectra. arxiv.orgcardiff.ac.uk For this compound, DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov These calculations are instrumental in assigning specific absorption bands and Raman shifts to particular molecular vibrations. researchgate.net

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). cardiff.ac.uk The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov Potential Energy Distribution (PED) analysis can be subsequently performed to provide a detailed assignment of each vibrational mode in terms of the contributions from internal coordinates (stretches, bends, torsions). nih.gov

Key predicted vibrational frequencies for this compound would include the C≡N stretch, the C=O stretch of the ester, C=C stretching of the vinyl group and the aromatic ring, and various C-H bending and stretching modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman IntensityAssignment
C≡N Stretch2225HighCyano group
C=O Stretch1720MediumEster carbonyl
C=C Stretch (vinyl)1630HighAlkene double bond
C=C Stretch (aromatic)1605, 1580Medium-HighPhenyl ring
C-O Stretch1280, 1110MediumEster C-O bonds
=C-H Bend (out-of-plane)975Lowtrans-alkene

Note: These frequencies are based on typical values for cyanoacrylates and methyl benzoates and are for illustrative purposes.

Structure-Reactivity Relationship Studies from a Theoretical Perspective

Theoretical calculations are invaluable for establishing structure-reactivity relationships (SAR). By systematically modifying the structure of this compound and calculating various electronic and energetic descriptors, one can predict how these changes influence its reactivity.

Key descriptors that can be computed include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy indicates the molecule's ability to accept an electron, and its localization can pinpoint the most electrophilic sites, such as the β-carbon of the vinyl group. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) highlight electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would show significant positive potential near the β-vinylic proton and carbon.

Atomic Charges: Calculating atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) quantifies the electron distribution and identifies reactive centers.

For example, a theoretical SAR study could involve introducing different substituents (electron-donating or electron-withdrawing) onto the benzene (B151609) ring and calculating the resulting changes in the LUMO energy and the partial charge on the β-carbon. This would provide a quantitative basis for predicting how such substitutions modulate the molecule's susceptibility to Michael addition. Studies on other cyano-substituted compounds have successfully used such approaches to rationalize their biological or chemical activity. nih.govnih.gov

Table 4: Hypothetical Calculated Descriptors for a SAR Study

Substituent at para-positionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Charge on β-Carbon (e)
-NO₂-7.5-3.54.0+0.18
-H (unsubstituted)-6.8-2.93.9+0.15
-OCH₃-6.2-2.53.7+0.12

Note: These values are illustrative, demonstrating the expected trends. A lower LUMO energy and a more positive charge on the β-carbon would imply higher reactivity towards nucleophiles.

Chemical Reactivity and Transformation Studies of Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can participate in a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through a primary amide intermediate. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also proceeds via an amide intermediate, initially forming a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, followed by an aqueous workup, also effectively reduce nitriles to primary amines.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction provides a useful method for the formation of carbon-carbon bonds.

Data Table: Expected Reactions of the Cyano Group

Reaction TypeReagents and ConditionsExpected Product
Acidic HydrolysisH₃O⁺, heat4-(2-carboxyeth-1-en-1-yl)benzoic acid
Basic Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺4-(2-carboxyeth-1-en-1-yl)benzoic acid
Catalytic HydrogenationH₂, Raney Ni or Pd/CMethyl 4-(3-aminoprop-1-en-1-yl)benzoate
Chemical Reduction1. LiAlH₄, ether; 2. H₂OMethyl 4-(3-aminoprop-1-en-1-yl)benzoate
Grignard Reaction1. R-MgX, ether; 2. H₃O⁺Methyl 4-(2-acyl-eth-1-en-1-yl)benzoate

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in the cyanoethenyl group is electron-rich and is expected to undergo addition reactions.

Catalytic hydrogenation can reduce the carbon-carbon double bond. Depending on the catalyst and reaction conditions, it may be possible to selectively reduce the double bond in the presence of the cyano group, or both functional groups may be reduced. For example, using a less reactive catalyst might favor the reduction of the alkene over the nitrile.

The carbon-carbon double bond, being part of a conjugated system, can potentially act as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the adjacent cyano and benzoate (B1203000) groups enhances its dienophilic character. Reaction with a suitable diene would be expected to yield a cyclohexene derivative. The stereochemistry and regiochemistry of the product would be governed by the established rules of the Diels-Alder reaction.

The double bond will react with various electrophiles. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that is already bonded to more hydrogen atoms. Halogens, such as bromine (Br₂), would add across the double bond to form a dibromo derivative.

Data Table: Expected Reactions of the Carbon-Carbon Double Bond

Reaction TypeReagents and ConditionsExpected Product
Catalytic HydrogenationH₂, Pd/CMethyl 4-(2-cyanoethyl)benzoate
Diels-Alder CycloadditionButadiene, heatMethyl 4-(1-cyanocyclohex-3-en-1-yl)benzoate
HydrohalogenationHBrMethyl 4-(1-bromo-2-cyanoethyl)benzoate
HalogenationBr₂, CCl₄Methyl 4-(1,2-dibromo-2-cyanoethyl)benzoate

Transformations of the Benzoate Ester Moiety

The methyl ester group of Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate is susceptible to a range of nucleophilic acyl substitution reactions, typical for benzoate esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-cyanoeth-1-en-1-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally preferred for its irreversibility and typically proceeds with high yields. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of methanol (B129727).

A typical procedure would involve refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemspider.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield Ethyl 4-(2-cyanoeth-1-en-1-yl)benzoate.

TransformationReagents and ConditionsProduct
Hydrolysis1. NaOH (aq), Reflux 2. HCl (aq)4-(2-cyanoeth-1-en-1-yl)benzoic acid
TransesterificationEthanol, H₂SO₄ (cat.), RefluxEthyl 4-(2-cyanoeth-1-en-1-yl)benzoate

Amidation: The methyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This transformation can be achieved by heating the ester with the amine, sometimes in the presence of a catalyst. For example, direct amidation of methyl benzoate with various amines has been successfully carried out using niobium(V) oxide as a reusable catalyst under solvent-free conditions. researchgate.net A similar approach could be applied to this compound to produce the corresponding amides.

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, [4-(2-cyanoeth-1-en-1-yl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters under standard conditions. masterorganicchemistry.comucalgary.ca However, the presence of the α,β-unsaturated nitrile functionality must be considered, as it may also be susceptible to reduction by powerful hydrides. Selective reduction of the ester in the presence of other reducible groups can sometimes be achieved with specific reagents or under carefully controlled conditions. For instance, sodium borohydride in combination with methanol and tetrahydrofuran has been used for the selective reduction of aromatic methyl esters. researchgate.net

TransformationReagents and ConditionsProduct
AmidationRNH₂, Catalyst (e.g., Nb₂O₅), Heat4-(2-cyanoeth-1-en-1-yl)-N-alkylbenzamide
Reduction1. LiAlH₄, THF 2. H₃O⁺ workup[4-(2-cyanoeth-1-en-1-yl)phenyl]methanol

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring will govern the position of the incoming electrophile. The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. Similarly, the 2-cyanoeth-1-en-1-yl group is also expected to be deactivating and meta-directing. Therefore, electrophilic substitution is anticipated to occur at the positions meta to the ester group.

A well-studied example of electrophilic aromatic substitution on a similar substrate is the nitration of methyl benzoate. mnstate.eduaiinmr.comrsc.org Treatment of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid typically yields methyl 3-nitrobenzoate as the major product. rsc.org By analogy, the nitration of this compound would be expected to yield Methyl 3-nitro-4-(2-cyanoeth-1-en-1-yl)benzoate.

Other electrophilic aromatic substitution reactions, such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst) and sulfonation (with fuming H₂SO₄), would also be expected to proceed with meta-selectivity. wikipedia.orgmasterorganicchemistry.comyoutube.com

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄Methyl 3-nitro-4-(2-cyanoeth-1-en-1-yl)benzoate
BrominationBr₂, FeBr₃Methyl 3-bromo-4-(2-cyanoeth-1-en-1-yl)benzoate

Photochemical and Electrochemical Transformations

Photochemical Transformations: The presence of the conjugated system in this compound, akin to cinnamate derivatives, suggests a rich photochemistry. Cinnamic acid and its esters are known to undergo photochemical reactions, including [2+2] cycloadditions to form cyclobutane derivatives upon irradiation with UV light. rsc.org The specific photochemical behavior would depend on the reaction conditions, such as the solvent and the presence of other reactants. For instance, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been shown to involve cycloaddition of the ester carbonyl to the naphthalene ring. nih.gov While this specific reaction is not directly applicable, it highlights the potential for intramolecular photochemical reactions in suitably substituted benzoates.

Electrochemical Transformations: The electrochemical reduction of benzoate esters in aprotic media is known to produce relatively stable radical anions. researchgate.net The reduction potential would be influenced by the electron-withdrawing cyanoethenyl substituent, which would likely make the reduction more favorable compared to unsubstituted methyl benzoate. The conjugated system may also be susceptible to electrochemical reduction.

Role in Catalytic Processes (e.g., as a substrate or ligand precursor)

For example, the nitrile group can be a handle for transition metal-catalyzed reactions. Palladium-catalyzed α-arylation of nitriles is a known transformation, and it is conceivable that the cyano group in this molecule could direct such reactions. organic-chemistry.org

Furthermore, the alkene moiety could participate in catalytic hydrogenation reactions. Depending on the catalyst and reaction conditions, this could lead to the saturation of the double bond, reduction of the nitrile, or even hydrogenolysis of the ester.

The molecule could also serve as a precursor for the synthesis of more complex ligands for catalysis. For instance, transformation of the ester and nitrile functionalities into chelating groups could yield novel ligands for transition metal complexes.

Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate As a Synthetic Intermediate and Building Block for Complex Molecules

Precursor in Multi-step Organic Synthesis of Natural Products and Heterocyclic Systems

The reactivity of Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate makes it a useful starting point for constructing complex molecular skeletons. The electron-withdrawing cyano group activates the carbon-carbon double bond, making it susceptible to nucleophilic addition reactions, a key step in many synthetic pathways. This feature is particularly valuable in the synthesis of heterocyclic compounds.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in precursors for various bioactive molecules. For instance, related formyl benzoates are used to create complex heterocyclic structures like quinoline-based tetracycles and isoindolin-1-one (B1195906) derivatives through multi-component reactions. researchgate.net

The general strategy for creating heterocyclic systems from this precursor would involve:

Michael Addition: A binucleophile can react with the activated alkene.

Cyclization: Subsequent intramolecular reaction, often involving the cyano or ester group, leads to ring formation.

Aromatization/Further Transformation: The newly formed ring can be modified to achieve the final target heterocycle.

This approach allows for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry. For example, the reaction of related compounds with reagents like 2-aminothiophenol (B119425) is a known method for preparing 1,4-benzothiazines, a class of compounds with diverse biological activities. rsc.org Similarly, reactions involving the cyano group can lead to the formation of substituted pyridines, pyrimidines, and other nitrogen-containing rings.

Table 1: Potential Heterocyclic Systems from Cyano-Activated Precursors

Heterocycle Class Key Reagents Role of Precursor
Pyridines Ammonia/Amine derivatives, malononitrile (B47326) Provides carbon backbone, participates in cyclocondensation
Thiophenes Elemental sulfur, suitable base Acts as the three-carbon component in Gewald reactions
Pyrazoles Hydrazine derivatives Reacts via Michael addition followed by cyclization

Applications in the Synthesis of Advanced Materials Research

The structural features of this compound also make it a candidate for research in materials science, particularly for polymers and optoelectronic materials.

As a vinyl compound, this compound can theoretically act as a monomer in addition polymerization reactions or be incorporated as a functional side group in various polymer backbones. The presence of the polar cyano and ester groups can significantly influence the properties of the resulting polymer, such as:

Solubility: Enhancing solubility in polar organic solvents.

Thermal Stability: The rigid aromatic structure can contribute to a higher glass transition temperature.

Adhesion: The polar functionalities can improve adhesive properties.

Although specific polymers derived directly from this monomer are not widely reported, the principle is well-established. For example, cyanoacrylates are famous for their rapid polymerization to form strong adhesives. The benzoate (B1203000) moiety in this compound adds a bulky, rigid group that could be exploited to create polymers with unique mechanical or optical properties.

The molecule possesses a classic "donor-acceptor" (D-A) type structure, which is of high interest in the field of optoelectronics. The methyl benzoate group can be considered a weak electron-donating or π-system component, while the cyano-substituted alkene acts as a strong electron-acceptor. This intramolecular charge-transfer character is crucial for materials with non-linear optical (NLO) properties or for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The extended π-conjugated system across the phenyl ring, vinyl group, and nitrile is a chromophore that absorbs light in the UV-visible spectrum. The specific properties can be tuned by modifying the structure, for instance, by adding stronger donor or acceptor groups to the aromatic ring. Research on similar D-A molecules demonstrates their potential for applications such as:

Second-Harmonic Generation (SHG): Materials that can double the frequency of incident laser light.

Organic Semiconductors: The ability to transport charge carriers makes them suitable for use in organic field-effect transistors (OFETs).

Fluorescent Probes: Changes in the environment could alter the fluorescence properties, enabling their use as sensors.

Table 2: Predicted Optoelectronic Properties Based on Structural Analogs

Property Structural Basis Potential Application
UV-Visible Absorption Extended π-conjugation (phenyl-vinyl-cyano) Organic Dyes, Optical Filters
Intramolecular Charge Transfer Donor (benzoate) - Acceptor (cyano-vinyl) system Non-Linear Optics, OLEDs

Utilization in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The distinct functional groups and geometry of this compound make it an interesting component for designing complex, self-organizing systems.

The molecule has several features that can drive self-assembly:

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems.

Dipole-Dipole Interactions: The highly polar nitrile (C≡N) and ester (C=O) groups can align to form ordered structures.

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the oxygen and nitrogen atoms can act as acceptors, interacting with other co-assembling molecules.

Research on other benzoate derivatives shows that they can form self-assembled supramolecular structures through intermolecular hydrogen bonding and other weak interactions. researchgate.net These interactions can lead to the formation of liquid crystals or other ordered phases. researchgate.net For example, similar rod-like molecules are known to form layered textures and crystal phases. researchgate.net

The benzoate portion of the molecule can act as a "guest" that is encapsulated by a larger "host" molecule. This is a central concept in host-guest chemistry, which has applications in drug delivery, sensing, and catalysis. Common host molecules are macrocycles with hydrophobic cavities that can accommodate aromatic guests.

Examples of host molecules and their interactions with benzoate-like guests include:

Cyclodextrins (CDs): These sugar-based macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. They are known to bind hydrophobic guest molecules, including aromatic derivatives, with binding constants that can be significant. nih.gov The binding is primarily driven by the hydrophobic effect. nih.gov

Cucurbit[n]urils (CB[n]): These hosts typically display even higher binding affinities for suitable guests compared to cyclodextrins, driven by both hydrophobic and ion-dipole interactions. nih.gov

Pillar[n]arenes (PAs): These are a newer class of macrocyclic hosts that can bind various guests, including aromatics, within their pillar-like structure. nih.gov

Encapsulation of the benzoate moiety within a host's cavity can alter its physical and chemical properties, such as increasing its water solubility or protecting it from chemical degradation. Studies on the encapsulation of various pharmaceuticals and small molecules have demonstrated the potential to control release and improve the stability of guest compounds. nih.gov

Table 3: Common Host Macrocycles for Benzoate Derivatives

Host Family Primary Driving Force for Binding Typical Cavity Environment
Cyclodextrins Hydrophobic effect Hydrophobic
Cucurbit[n]urils Hydrophobic effect, ion-dipole interactions Hydrophobic, polar portals

Synthesis and Investigation of Derivatives and Analogues of Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate

Systematic Structural Modifications and Synthetic Routes to Analogues

The generation of analogues of Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate typically revolves around a central synthetic strategy: the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. For the parent molecule, this involves the reaction of methyl 4-formylbenzoate (B8722198) with cyanoacetic acid or its esters. researchgate.net This core reaction provides a convergent and flexible route to a wide array of analogues by simply varying the initial building blocks.

Modifications to the substitution pattern on the benzoate (B1203000) ring are achieved by utilizing differently substituted methyl formylbenzoates as starting materials in the Knoevenagel condensation. Introducing various functional groups (e.g., methoxy (B1213986), nitro, halo, alkyl) at different positions on the aromatic ring allows for the systematic investigation of electronic and steric effects on the molecule's properties. For instance, the synthesis of methyl 2-methyl-4-acetylbenzoate involves acylation, cyanation, hydrolysis, and esterification steps, showcasing a pathway to introduce substituents onto the ring. google.com

The general synthetic route involves preparing the requisite substituted methyl 4-formylbenzoate, often through oxidation of the corresponding substituted toluene (B28343) or reduction of the dicarboxylic acid, followed by condensation with a cyanoacetate (B8463686).

Table 1: Examples of Benzoate Ring-Modified Analogues This table is interactive. You can sort and filter the data.

Starting Aldehyde Resulting Analogue Potential Substituent Effect
Methyl 4-formyl-2-methoxybenzoate Methyl 4-(2-cyanoeth-1-en-1-yl)-2-methoxybenzoate Electron-donating
Methyl 4-formyl-3-nitrobenzoate Methyl 4-(2-cyanoeth-1-en-1-yl)-3-nitrobenzoate Electron-withdrawing
Methyl 4-formyl-2,6-dimethylbenzoate Methyl 4-(2-cyanoeth-1-en-1-yl)-2,6-dimethylbenzoate Steric hindrance

Altering the ester group from methyl to other alkyl variants like ethyl or propyl is a common modification. These analogues are typically synthesized via two primary routes:

Transesterification: The parent methyl ester can be treated with an excess of the desired alcohol (e.g., ethanol (B145695), propanol) under acidic or basic conditions to yield the corresponding ester.

Direct Esterification: The carboxylic acid precursor, 4-(2-cyanoeth-1-en-1-yl)benzoic acid, can be esterified with the appropriate alcohol using standard methods such as Fischer esterification (acid catalysis) or by forming an acyl chloride followed by reaction with the alcohol. The synthesis of ethyl benzoate derivatives from the corresponding benzoic acid is a well-established procedure. chemicalbook.com

These modifications primarily influence the lipophilicity and solid-state properties (like melting point and crystal packing) of the compound. mdpi.com

Table 2: Analogues with Variations in the Ester Group This table is interactive. You can sort and filter the data.

Ester Group Compound Name Synthetic Method
Ethyl Ethyl 4-(2-cyanoeth-1-en-1-yl)benzoate Transesterification or Direct Esterification
n-Propyl n-Propyl 4-(2-cyanoeth-1-en-1-yl)benzoate Transesterification or Direct Esterification
Isopropyl Isopropyl 4-(2-cyanoeth-1-en-1-yl)benzoate Transesterification or Direct Esterification

The vinyl side chain can be modified by altering the components of the Knoevenagel condensation. Using a ketone instead of an aldehyde (e.g., methyl 4-acetylbenzoate) introduces a substituent at the α-position of the resulting alkene. Similarly, using a substituted cyanoacetate (e.g., ethyl 2-cyanopropanoate) can also install a group at this position.

Alternatively, substituents can be introduced at the β-position of the alkene by using a different active methylene compound that subsequently undergoes reaction. For example, the synthesis of ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate demonstrates the introduction of a substituted phenyl group on the side chain. ncats.io

Table 3: Examples of Side-Chain Modified Analogues This table is interactive. You can sort and filter the data.

Modification Resulting Analogue Synthetic Precursors
α-Methyl Methyl 4-(2-cyano-1-propen-1-yl)benzoate Methyl 4-formylbenzoate + Ethyl 2-cyanopropanoate
α-Phenyl Methyl 4-(2-cyano-2-phenylethen-1-yl)benzoate Methyl 4-formylbenzoate + Phenylacetonitrile

The cyano group is a potent electron-withdrawing group (EWG) that activates the double bond for nucleophilic attack. It can be replaced with other EWGs to modulate this reactivity. This is achieved by substituting malononitrile (B47326) in the Knoevenagel condensation with other active methylene compounds. For instance, using diethyl malonate would yield a dicarboxylate analogue, while using nitroacetic acid would introduce a nitro group. Theoretical studies suggest that replacing a cyano group with functionalities like formyl (–CHO) or carboxyl (–COOH) can significantly alter electronic properties. rsc.org The replacement of cyano groups by other nucleophiles has also been studied, providing a basis for such transformations. rsc.org

Table 4: Analogues with Alternative Electron-Withdrawing Groups This table is interactive. You can sort and filter the data.

Replacing Group (EWG) Resulting Analogue Name Active Methylene Precursor
Nitro (-NO₂) Methyl 4-(2-nitroeth-1-en-1-yl)benzoate Nitroacetic acid
Ester (-COOEt) Methyl 4-(2-(ethoxycarbonyl)eth-1-en-1-yl)benzoate Diethyl malonate
Acetyl (-COCH₃) Methyl 4-(3-oxobut-1-en-1-yl)benzoate Acetylacetone

Structure-Reactivity Relationship Studies of Analogues in Chemical Transformations

The systematic modifications described above directly influence the chemical reactivity of the resulting analogues. Structure-reactivity relationship (SRR) studies investigate how these structural changes affect the outcomes of chemical transformations.

Electronic Effects of Benzoate Substituents: The electronic nature of substituents on the benzoate ring (7.1.1) directly impacts the electrophilicity of the α,β-unsaturated system. Electron-withdrawing groups (like -NO₂) enhance the partial positive charge on the β-carbon, making the analogue more susceptible to Michael addition reactions. Conversely, electron-donating groups (like -OCH₃) decrease this reactivity. This principle is crucial in reactions like conjugate additions or cycloadditions.

Influence of Side-Chain Modifications: Adding substituents to the α-carbon of the side chain (7.1.3) can sterically hinder the approach of nucleophiles to the β-carbon. Substituents on the β-carbon directly compete electronically with the benzoate ring.

Role of the Electron-Withdrawing Group: The identity of the EWG (7.1.4) is arguably the most critical determinant of reactivity. The strong electron-withdrawing and π-accepting ability of the cyano group makes the double bond highly electrophilic. Replacing it with a weaker EWG like an ester group would temper this reactivity. Intramolecular cyclization reactions are also highly dependent on the nature of these groups; for example, the synthesis and subsequent cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl benzoate highlight how a cyano-activated system can undergo complex intramolecular transformations. mdpi.com

Stereo- and Regioisomeric Analogues and Their Synthetic Access

The synthesis of specific stereo- and regioisomers of this compound allows for a more detailed exploration of the chemical space and biological activity.

Stereoisomers: The double bond in the cyanoeth-1-en-1-yl side chain can exist as either the E (trans) or Z (cis) isomer. The Knoevenagel condensation typically results in the thermodynamically more stable E-isomer as the major product. Accessing the less stable Z-isomer often requires specialized synthetic conditions, such as photochemical E/Z isomerization or stereoselective olefination reactions (e.g., using phosphonate (B1237965) reagents in a Horner-Wadsworth-Emmons reaction with specific base and solvent conditions). The separation of E/Z isomers can often be achieved by chromatography.

Regioisomers: Regioisomers involve changing the position of the cyanoethenyl substituent on the benzoate ring. The parent compound is the para (1,4) substituted isomer. The ortho (1,2) and meta (1,3) regioisomers are synthesized by starting with the corresponding ortho- or meta-substituted methyl formylbenzoate. The synthesis of such regioisomers has been explored in related quinoline (B57606) systems. doaj.org The different substitution patterns can have profound effects on the molecule's conformation, dipole moment, and ability to participate in intermolecular interactions. For example, an ortho isomer may be capable of forming intramolecular hydrogen bonds if other suitable groups are present, a phenomenon not possible for the para isomer.

Table 5: Examples of Regio- and Stereoisomeric Analogues This table is interactive. You can sort and filter the data.

Isomer Type Compound Name Key Synthetic Precursor / Method
Regioisomer Methyl 3-(2-cyanoeth-1-en-1-yl)benzoate Methyl 3-formylbenzoate
Regioisomer Methyl 2-(2-cyanoeth-1-en-1-yl)benzoate Methyl 2-formylbenzoate

Emerging Research Directions and Future Perspectives for Methyl 4 2 Cyanoeth 1 En 1 Yl Benzoate

Development of Novel and Sustainable Synthetic Methodologies

The primary synthetic route to Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, a cyanoacetate (B8463686) derivative, with a carbonyl compound, methyl 4-formylbenzoate (B8722198). hmdb.cathepharmajournal.comnih.gov The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt. hmdb.cachemrxiv.org

Emerging research in this area focuses on developing more sustainable and efficient methodologies. This includes the exploration of:

Green Catalysts: The use of heterogeneous catalysts, such as solid-supported bases or ionic liquids, is being investigated to simplify product purification and enable catalyst recycling. This aligns with the principles of green chemistry by reducing waste and energy consumption.

Alternative Solvents: Research is moving towards the use of more environmentally benign solvents, such as water or solvent-free conditions using microwave irradiation, to replace traditional volatile organic solvents. mdpi.com

A comparison of traditional and emerging synthetic approaches is presented in Table 1.

FeatureTraditional Method (Knoevenagel)Emerging Sustainable Methods
Catalyst Homogeneous weak bases (e.g., piperidine)Heterogeneous catalysts, biocatalysts
Solvent Organic solvents (e.g., toluene (B28343), ethanol)Water, solvent-free (microwave)
Work-up Aqueous extraction, distillationSimple filtration, catalyst recovery
Efficiency Moderate to good yieldsOften higher yields and shorter reaction times

Application of Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, and the methyl ester protons. The coupling constants between the vinyl protons will be indicative of the E or Z stereochemistry of the double bond. The aromatic protons will likely appear as two doublets in the 7-8.5 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinyl protons would be expected in the 6.5-7.5 ppm range, and the methyl ester protons as a singlet around 3.9 ppm. chemicalbook.comrsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms. Key signals would include the carbonyl carbon of the ester (around 165 ppm), the nitrile carbon (around 118 ppm), and the carbons of the aromatic ring and the vinyl group. hmdb.carsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the key functional groups. Expected vibrational frequencies include the C≡N stretch of the nitrile group (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and C-O stretching bands for the ester. researchgate.netdocbrown.info

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Key fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavage of the vinyl bond. aps.orgmdpi.commdpi.com

Integration into Flow Chemistry and Automation Platforms

The synthesis of cinnamic acid derivatives, including this compound, is well-suited for integration into continuous flow chemistry and automated synthesis platforms. scite.airesearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

The Knoevenagel condensation can be readily adapted to a flow setup, where solutions of the reactants are pumped through a heated reactor coil, potentially packed with a solid-supported catalyst. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.

Automated synthesis platforms can be programmed to perform multi-step reactions, including the synthesis and subsequent derivatization of this compound. researchgate.netnih.gov This enables the rapid generation of a library of related compounds for screening in various applications. The benefits of these modern techniques are summarized in Table 2.

FeatureBatch SynthesisFlow Chemistry / Automation
Scalability Challenging, requires process re-optimizationReadily scalable by extending run time
Safety Handling of large quantities of reagentsSmaller reaction volumes, better heat dissipation
Reproducibility Can be variable between batchesHighly reproducible due to precise control
Optimization Time-consuming, one-at-a-time experimentsRapid optimization via automated parameter screening

Theoretical Insights Driving Experimental Design

Computational chemistry and theoretical studies provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental design. Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Geometry: Determine the most stable conformation of the molecule, including the planarity of the cyanovinyl group relative to the benzene ring. scite.ai

Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netacs.org This information is crucial for predicting the molecule's electronic absorption spectra (UV-Vis) and its potential as an electron acceptor or donor in chemical reactions.

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the interpretation of experimental data. scite.ai

Investigate Reaction Mechanisms: Model the transition states of potential reactions, such as the Knoevenagel condensation, to understand the reaction pathway and identify factors that influence reactivity and selectivity.

These theoretical predictions can help to rationalize experimental observations and guide the design of new derivatives with tailored properties.

Exploration of New Chemical Space through Derivatives

This compound is a versatile building block for the synthesis of a wide range of derivatives with potentially interesting properties. The reactive sites on the molecule, including the nitrile and ester functional groups, as well as the activated double bond, allow for a variety of chemical transformations.

Nitrile Group Modification: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up possibilities for creating new amides, esters, and other nitrogen-containing heterocycles.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. This allows for the introduction of a wide variety of functional groups.

Double Bond Reactions: The electron-deficient double bond is susceptible to Michael addition reactions, allowing for the introduction of nucleophiles at the carbon atom beta to the nitrile group.

The exploration of these derivatives is a key area of future research, with potential applications in medicinal chemistry and materials science. nih.govrsdjournal.org

Potential Role in Interdisciplinary Chemical Research Fields

The structural motifs present in this compound suggest its potential for application in several interdisciplinary research fields:

Materials Science: The conjugated π-system of the molecule, extending from the benzene ring through the vinyl group to the nitrile, suggests potential applications in the development of organic electronic materials. Cyano-substituted styrenic compounds are used in the synthesis of polymers with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The molecule could also be explored as a component of liquid crystals or as a precursor for functional polymers. nih.govmdpi.com

Cosmetics: Cinnamic acid esters are widely used as UV filters in sunscreens. nih.govresearchgate.net The specific absorption profile of this compound could make it a candidate for such applications, although its safety and efficacy would need to be thoroughly evaluated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions between methyl 4-formylbenzoate and cyanoacetamide derivatives under acidic or oxidative conditions. For example, Na₂S₂O₅ in DMF can act as a catalyst for cyclization and dehydration steps, similar to benzimidazole synthesis . Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to cyanoacetamide), temperature (80–100°C), and reaction time (6–12 hours). Monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzoate), cyano group (no direct proton signal), and methoxy protons (δ ~3.9 ppm).
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
    Cross-validate with computational methods (e.g., DFT calculations for spectral simulation) .

Q. What purification methods are recommended to achieve high analytical purity?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or ethyl acetate. For polar impurities, employ preparative HPLC with a C18 column (acetonitrile/water mobile phase). Confirm purity via melting point analysis (compare with literature values, e.g., mp 170–174°C for related esters ) and ≥95% HPLC area under the curve.

Advanced Research Questions

Q. How can SHELXL resolve ambiguities in the crystal structure of this compound?

  • Methodology :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) and use the L.S. command for least-squares refinement. Address disorder by splitting atoms into multiple positions (e.g., PART command) and applying SIMU or DELU constraints .
  • Validation : Check R-factor convergence (target: <0.05) and analyze residual electron density maps .

Q. How do hydrogen-bonding interactions influence molecular packing in crystalline phases?

  • Methodology : Perform graph set analysis (as per Etter’s rules) using Mercury CSD. Identify motifs like R₂²(8) (cyclic dimers) or C(4) chains. For example, the cyano group may form C–H···N interactions with adjacent aromatic protons, while ester carbonyls participate in C=O···H–C contacts. Quantify interaction energies using Hirshfeld surface analysis .

Q. How can discrepancies between theoretical and experimental spectral data be investigated?

  • Methodology :

  • Computational Modeling : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set) to simulate NMR/IR spectra. Compare with experimental data to identify conformational flexibility (e.g., rotation around the benzoate-cyanoethenyl bond).
  • Dynamic Effects : Account for solvent interactions (e.g., DMSO-d6 vs. CDCl₃) using the IEFPCM solvation model. Adjust for temperature-dependent chemical shift variations .

Q. What strategies resolve disorder in the crystal lattice during refinement?

  • Methodology :

  • Occupancy Refinement : Assign partial occupancies to disordered atoms (e.g., cyano group rotamers) using FREE variables in SHELXL.
  • Twinning Analysis : Apply the TWIN command if multiple domains exist. Use the HKLF 5 format for twinned data integration.
  • Constraints : Apply SAME or EADP commands to harmonize ADPs of disordered fragments .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data for polymorphic forms of this compound?

  • Methodology :

  • Packing Similarity : Use Mercury’s Materials Module to compare unit cell parameters and packing motifs. Calculate similarity indices (<5% deviation for a, b, c angles).
  • Thermal Analysis : Perform DSC/TGA to identify polymorph transitions. Correlate with variable-temperature XRD data.
  • Energy Frameworks : Construct lattice energy diagrams (using CE-B3LYP) to evaluate stability hierarchies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.